An In-depth Technical Guide to the Physical Properties of Allyl Phenyl Ether
An In-depth Technical Guide to the Physical Properties of Allyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl phenyl ether, with the chemical formula C₉H₁₀O, is an organic compound that serves as a crucial intermediate in various synthetic processes, including in the development of pharmaceuticals and OLED materials.[1] Its physical properties are fundamental to its application and manipulation in a laboratory setting. This technical guide provides a comprehensive overview of the core physical characteristics of allyl phenyl ether, detailed experimental protocols for its synthesis, and a visualization of its key chemical transformation, the Claisen rearrangement.
Core Physical Properties
The physical properties of allyl phenyl ether have been extensively documented. The following tables summarize the key quantitative data from various sources, providing a comparative overview.
General and Thermodynamic Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O | [1][2] |
| Molecular Weight | 134.18 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Odor | Ethereal-rosy, green, slightly "gassy", Geranium-type | [3] |
| Boiling Point | 191.7 °C to 195 °C | [1][3][4] |
| Melting Point | 90 °C (in water) | [3][5] |
| Flash Point | 62 °C to 63 °C (closed cup) | [1] |
| Vapor Pressure | ~20 mmHg @ 20°C | [6] |
Optical and Density Properties
| Property | Value | Source(s) |
| Density | 0.978 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.522 | [4] |
| Molar Refractivity | 41.73 mL/mol | [4] |
Solubility and Other Properties
| Property | Value | Source(s) |
| Solubility in Water | Insoluble | [1][3] |
| Solubility in Organic Solvents | Soluble in alcohol and oils | [3] |
| Surface Tension | 33.98 dyn/cm | [4] |
Experimental Protocols
Synthesis of Allyl Phenyl Ether via Williamson Ether Synthesis
The most common method for preparing allyl phenyl ether is through the Williamson ether synthesis, which involves the reaction of a phenoxide with an allyl halide. Below are two detailed protocols.
Protocol 1: Synthesis using Potassium Carbonate in Acetone (B3395972)
This protocol is adapted from a standard laboratory procedure for the synthesis of ethers.
Materials:
-
Phenol (B47542) (94 g, 1.0 mol)
-
Allyl bromide (121 g, 1.0 mol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (140 g, 1.0 mol)
-
Acetone (150 g)
-
Diethyl ether
-
10% Sodium Hydroxide (B78521) (NaOH) solution
-
Distilled water
-
Anhydrous potassium carbonate (for drying)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add phenol (94 g), allyl bromide (121 g), anhydrous potassium carbonate (140 g), and acetone (150 g).[2]
-
Heat the mixture to reflux and maintain for 8 hours. The mixture will thicken as potassium bromide precipitates.[2]
-
After cooling the reaction mixture to room temperature, add distilled water to dissolve the inorganic salts.[7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[7]
-
Wash the combined organic layers with a 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with distilled water.[2]
-
Dry the organic layer over anhydrous potassium carbonate.[7]
-
Remove the diethyl ether by evaporation under reduced pressure using a rotary evaporator.[7]
-
Purify the crude allyl phenyl ether by vacuum distillation, collecting the fraction boiling at 85°C at 19 mmHg.[2]
Protocol 2: Solvent-Free Synthesis using Potassium Hydroxide
This method offers a more environmentally friendly approach by eliminating the need for a solvent.
Materials:
-
Phenol (94 mg, 1.0 mmol)
-
Allyl bromide
-
Solid Potassium Hydroxide (KOH) pellet
-
Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)
-
Stirring apparatus
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a suitable reaction vessel, combine phenol (94 mg), allyl bromide, and one pellet of solid potassium hydroxide. The use of a phase-transfer catalyst like TBAI is optional but can increase the reaction rate.[7]
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion (approximately 14 hours for an 89% yield), the excess allyl bromide can be removed by distillation under reduced pressure.[7]
-
The final product can be purified by column chromatography on silica gel.[7]
Visualizations
Claisen Rearrangement of Allyl Phenyl Ether
A key reaction of allyl phenyl ether is the Claisen rearrangement, a[8][8]-sigmatropic rearrangement that occurs upon heating to form 2-allylphenol. This intramolecular process proceeds through a concerted pericyclic transition state.[9][10]
Caption: The Claisen rearrangement of allyl phenyl ether to 2-allylphenol.
Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)
Allyl phenyl ether has been identified as an inhibitor of enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the bacterial fatty acid synthesis (FAS-II) pathway. This makes ENR an attractive target for the development of novel antibacterial agents.[11][12]
Caption: Inhibition of the ENR enzyme in the bacterial FAS-II pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. Allyl phenyl ether CAS#: 1746-13-0 [m.chemicalbook.com]
- 4. allyl phenyl ether [stenutz.eu]
- 5. Allyl phenyl ether - Wikipedia [en.wikipedia.org]
- 6. Allyl phenyl ether | 1746-13-0 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enoyl-acyl carrier protein reductase - Wikipedia [en.wikipedia.org]
